1-Methoxy-3-trimethylsiloxy-1,3-butadiene
Overview
Description
Synthesis Analysis
1-Methoxy-3-trimethylsiloxy-1,3-butadiene can be synthesized through various methods, including the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different reagents. For instance, its reaction with alpha, beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, showcasing the compound's versatility in synthesizing complex molecules not readily available by other methods (Rahn et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene allows for its involvement in a wide range of chemical reactions. Its structure is characterized by the presence of methoxy and trimethylsiloxy groups, which are pivotal in determining its reactivity and the outcome of its reactions.
Chemical Reactions and Properties
1-Methoxy-3-trimethylsiloxy-1,3-butadiene is highly reactive in Diels-Alder reactions, forming adducts with dimethyl acetylenedicarboxylate. These adducts can be further transformed into dimethyl hydroxy-substituted phthalates, demonstrating the compound's utility in constructing complex molecular frameworks (Yamamoto et al., 1978).
Physical Properties Analysis
The physical properties of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical reactions. These properties are influenced by its molecular structure and the substituents attached to the butadiene backbone.
Chemical Properties Analysis
The chemical properties of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, including its reactivity towards nucleophiles and electrophiles, its stability under different conditions, and its ability to participate in various chemical transformations, make it a valuable compound in organic synthesis. Its reactivity is further exemplified in its use in synthesizing chromones and 4-hydroxyquinolines, highlighting its utility in constructing oxygen- and nitrogen-containing heterocycles (Rahn et al., 2009).
Scientific Research Applications
Diels-Alder Reactions
1-Methoxy-3-trimethylsiloxy-1,3-butadiene is prominently used in Diels-Alder reactions. For example, Yamamoto et al. (1978) noted its reaction with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978). Similarly, Molander and Andrews (1989) described its use in annulation reactions with dielectrophiles, yielding bicyclic ether adducts (Molander & AndrewsSteven, 1989).
Electrostasis in Cycloadditions
Ujaque, Norton, and Houk (2002) explored the electrostatic interactions in the Diels-Alder cycloadditions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene with acrylonitrile. They used density functional theory to predict the regioselectivities of these reactions, emphasizing the importance of direct electrostatic interactions (Ujaque, Norton, & Houk, 2002).
Enantioselective Synthesis
Sudo et al. (2008) highlighted the use of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene in enantioselective Diels-Alder reactions. They developed a method to produce chiral, functionalized cyclohexene derivatives using this compound (Sudo, Shirasaki, Harada, & Nishida, 2008).
Safety And Hazards
This compound is considered hazardous. Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed. The container should be kept tightly closed, and grounding and bonding of the container and receiving equipment are necessary. Non-sparking tools should be used, and actions should be taken to prevent static discharges. Protective gloves, clothing, eye protection, and face protection should be worn. If it comes into contact with skin or hair, all contaminated clothing should be immediately removed .
properties
IUPAC Name |
[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALBPKEGDBVKK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069330, DTXSID10202472 | |
Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-trimethylsiloxy-1,3-butadiene | |
CAS RN |
54125-02-9, 59414-23-2 | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54125-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054125029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZOR63U51O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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